(E,4S)-4-[[(2S)-2-[[(2S)-3-(3-aminophenyl)-3-methyl-2-(methylamino)butanoyl]amino]-3,3-dimethylbutanoyl]-methylamino]-2,5-dimethylhex-2-enoic acid
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Overview
Description
SC209 is a potent tubulin-targeting cytotoxic agent used primarily in the synthesis of antibody-drug conjugates (ADCs). It is a metabolite of STRO-002, an anti-folate receptor alpha ADC, and is known for its ability to induce immunogenic cell death, making it a promising candidate for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
SC209 is synthesized through a series of chemical reactions involving the preparation of hemiasterlin derivatives. The synthetic route typically involves the use of specific reagents and catalysts to achieve the desired chemical structure. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Industrial Production Methods
In industrial settings, the production of SC209 involves large-scale synthesis using advanced chemical engineering techniques. The process includes the use of high-pressure reactors, automated control systems, and stringent quality control measures to ensure consistency and safety of the product .
Chemical Reactions Analysis
Types of Reactions
SC209 undergoes various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to optimize the reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols. Substitution reactions can result in a wide range of products depending on the functional groups involved .
Scientific Research Applications
SC209 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Investigated for its use in cancer therapy, particularly in the development of ADCs targeting specific cancer cells.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Mechanism of Action
SC209 exerts its effects by targeting tubulin, a protein that is essential for cell division. By binding to tubulin, SC209 disrupts the formation of microtubules, leading to cell cycle arrest and apoptosis (programmed cell death). This mechanism makes it particularly effective against rapidly dividing cancer cells. Additionally, SC209 has been shown to induce immunogenic cell death, which enhances the immune system’s ability to recognize and attack cancer cells .
Comparison with Similar Compounds
SC209 is unique in its ability to target tubulin and induce immunogenic cell death. Similar compounds include other tubulin-targeting agents such as:
Paclitaxel: A well-known chemotherapeutic agent that stabilizes microtubules and prevents their disassembly.
Vincristine: Another chemotherapeutic agent that inhibits microtubule formation.
Docetaxel: Similar to paclitaxel, it stabilizes microtubules and is used in cancer therapy.
Compared to these compounds, SC209 has a distinct mechanism of action that includes the induction of immunogenic cell death, making it a promising candidate for combination therapies and targeted cancer treatments .
Properties
Molecular Formula |
C27H44N4O4 |
---|---|
Molecular Weight |
488.7 g/mol |
IUPAC Name |
(E,4S)-4-[[(2S)-2-[[(2S)-3-(3-aminophenyl)-3-methyl-2-(methylamino)butanoyl]amino]-3,3-dimethylbutanoyl]-methylamino]-2,5-dimethylhex-2-enoic acid |
InChI |
InChI=1S/C27H44N4O4/c1-16(2)20(14-17(3)25(34)35)31(10)24(33)22(26(4,5)6)30-23(32)21(29-9)27(7,8)18-12-11-13-19(28)15-18/h11-16,20-22,29H,28H2,1-10H3,(H,30,32)(H,34,35)/b17-14+/t20-,21-,22-/m1/s1 |
InChI Key |
ILRXQTICSGMLFH-ZYRIPLEJSA-N |
Isomeric SMILES |
CC(C)[C@@H](/C=C(\C)/C(=O)O)N(C)C(=O)[C@H](C(C)(C)C)NC(=O)[C@H](C(C)(C)C1=CC(=CC=C1)N)NC |
Canonical SMILES |
CC(C)C(C=C(C)C(=O)O)N(C)C(=O)C(C(C)(C)C)NC(=O)C(C(C)(C)C1=CC(=CC=C1)N)NC |
Origin of Product |
United States |
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